N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide
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Overview
Description
“N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide” is a compound that is part of the triazole class . Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They are known for their wide use as antitubercular, antibacterial, antifungal, antiviral, anti-HIV, anti-inflammatory, and cytotoxic agents .
Synthesis Analysis
The synthesis of triazole derivatives often involves the azide/alkyne dipolar cycloaddition, also known as the Click-type reaction . This approach is characterized by a high thermodynamic driving force, leading to a powerful reaction of high yield, short reaction time, and high selectivity .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Chemical Reactions Analysis
Triazoles have shown various promising structural features, such as stability to metabolic degradation, capability of hydrogen bonding, high selectivity, and less adverse effects . Furthermore, the triazole scaffold can be used for the linkage of biomolecules (e.g., polyamines, amino acids, and carbohydrates), drugs, and other functional molecules with the point of improving their pharmacological activities .Scientific Research Applications
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis . They have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry . They have strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . The substituted 1,2,3-triazole motif structurally resembles to the amide bond, mimicking an E or a Z amide bond .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They are used to link two molecules together, often a biomolecule to a probe or other molecule for detection or other research purposes .
Chemical Biology
1,2,3-triazoles are used in chemical biology . They are used as a tool to probe biological systems .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They are used as a fluorophore, a component of a molecule that causes it to be fluorescent .
Materials Science
1,2,3-triazoles are used in materials science . They are used in the development of new materials with improved properties .
Mechanism of Action
properties
IUPAC Name |
N-(2-phenylethyl)-4-(triazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-16(17-9-6-14-4-2-1-3-5-14)20-12-7-15(8-13-20)21-18-10-11-19-21/h1-5,10-11,15H,6-9,12-13H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAUPZPEJYYFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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